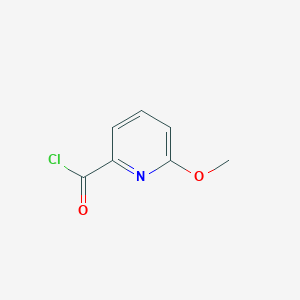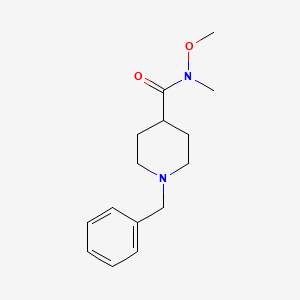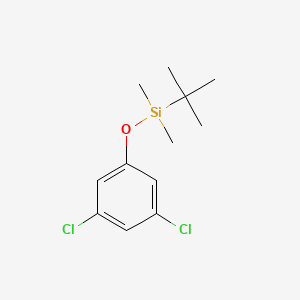
1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene
Vue d'ensemble
Description
1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene is a chemical compound with the molecular formula C12H18Cl2OSi and a molecular weight of 277.26222 g/mol . This compound is characterized by the presence of two chlorine atoms and a tert-butyldimethylsilyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene typically involves the chlorination of a suitable precursor followed by the introduction of the tert-butyldimethylsilyloxy group. One common method involves the reaction of 1,3-dichlorobenzene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The tert-butyldimethylsilyloxy group can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or modify the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include dechlorinated benzene derivatives and modified benzene rings.
Applications De Recherche Scientifique
1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene involves its interaction with various molecular targets and pathways. The tert-butyldimethylsilyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-(tert-butyl)benzene: Similar structure but with bromine atoms instead of chlorine.
1,3-Dichloro-5-(tert-butyl)benzene: Lacks the tert-butyldimethylsilyloxy group.
1,3-Dichloro-5-(trimethylsilyloxy)benzene: Similar structure but with a trimethylsilyloxy group instead of tert-butyldimethylsilyloxy.
Uniqueness
1,3-Dichloro-5-(tert-butyldimethylsilyloxy)benzene is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts distinct chemical properties such as increased steric hindrance and enhanced lipophilicity. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
IUPAC Name |
tert-butyl-(3,5-dichlorophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYAFVOHYMRKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
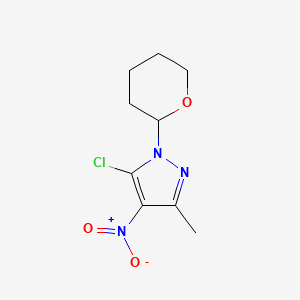
![3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-, 1,1-dimethylethyl ester](/img/structure/B8216136.png)





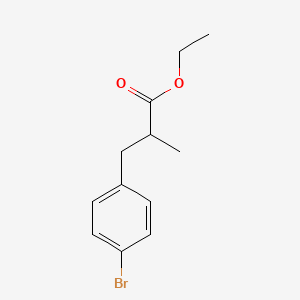

![4-Chloro-3,7-dihydro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B8216194.png)

